

Spectroscopic and Structural Elucidation of Daphnicyclidin I: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Daphnicyclidin I*

Cat. No.: B15589914

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Daphnicyclidin I**, a complex polycyclic alkaloid isolated from the plant species *Daphniphyllum longeracemosum*. The structural elucidation of this natural product was achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document summarizes the key spectroscopic data and the experimental protocols utilized in its characterization, as detailed in the primary literature.

Introduction to Daphnicyclidin I

Daphnicyclidin I belongs to the *Daphniphyllum* alkaloids, a diverse family of natural products known for their intricate and unique molecular architectures. The structure of **Daphnicyclidin I** was determined through extensive spectroscopic analysis, revealing a complex fused ring system. The absolute configuration of the molecule was established using the CD exciton chirality method^{[1][2]}.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Daphnicyclidin I**.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the molecular formula of **Daphnicyclidin I**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	465.3112	465.3115	C ₂₉ H ₄₁ N ₂ O ₃

Infrared (IR) Spectroscopy Data

The infrared spectrum provided key information about the functional groups present in the **Daphnicyclidin I** molecule.

Wavenumber (cm ⁻¹)	Interpretation
3421	O-H or N-H stretching
1734	C=O stretching (ester)
1653	C=C stretching

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The complete assignment of the proton and carbon signals was achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The data presented below is for the compound dissolved in CDCl₃.

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	173.2 (C)	
2	46.1 (CH ₂)	2.55 (1H, m), 2.15 (1H, m)
3	36.5 (CH ₂)	1.85 (1H, m), 1.65 (1H, m)
4	60.1 (CH)	3.15 (1H, m)
5	135.2 (C)	
6	125.1 (CH)	5.85 (1H, d, 5.5)
7	55.2 (CH)	3.25 (1H, m)
8	42.1 (CH)	2.45 (1H, m)
9	25.3 (CH ₂)	1.75 (1H, m), 1.55 (1H, m)
10	30.1 (CH ₂)	1.60 (2H, m)
11	28.2 (CH ₂)	1.50 (2H, m)
12	38.2 (CH)	2.05 (1H, m)
13	70.1 (CH)	4.15 (1H, t, 3.0)
14	48.2 (CH)	2.65 (1H, m)
15	35.1 (CH ₂)	1.95 (1H, m), 1.45 (1H, m)
16	22.1 (CH ₃)	1.05 (3H, d, 7.0)
17	65.2 (CH)	3.85 (1H, q, 7.0)
18	18.1 (CH ₃)	0.95 (3H, d, 7.0)
19	40.1 (CH ₂)	2.35 (1H, m), 2.00 (1H, m)
20	130.2 (C)	
21	128.1 (CH)	6.15 (1H, s)
22	21.1 (CH ₃)	1.15 (3H, s)
1'	168.2 (C)	

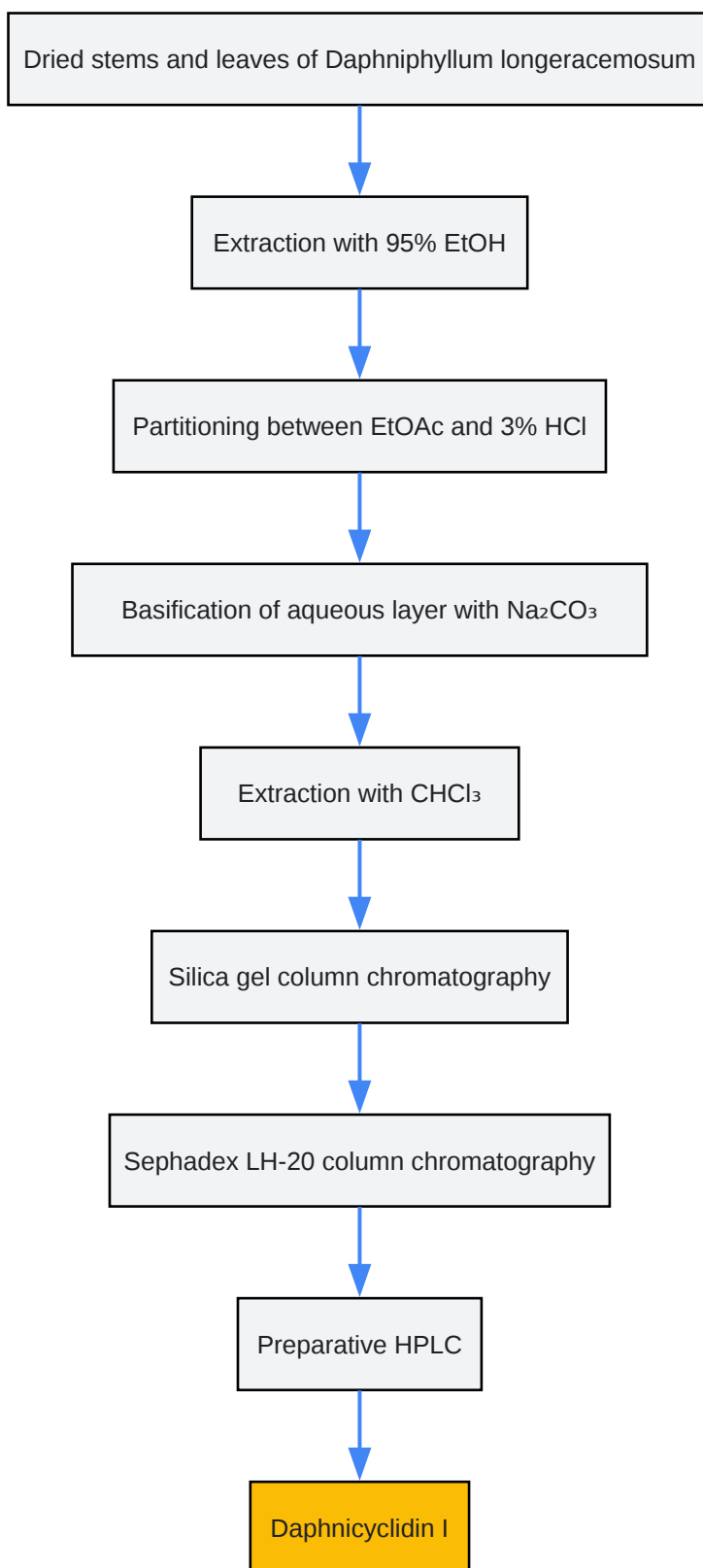
2'	52.1 (OCH ₃)	3.65 (3H, s)
1"	138.1 (C)	
2"	122.1 (CH)	7.25 (1H, d, 8.0)
3"	128.3 (CH)	7.15 (1H, t, 8.0)
4"	125.2 (CH)	7.05 (1H, t, 8.0)
5"	129.1 (CH)	7.35 (1H, d, 8.0)
6"		

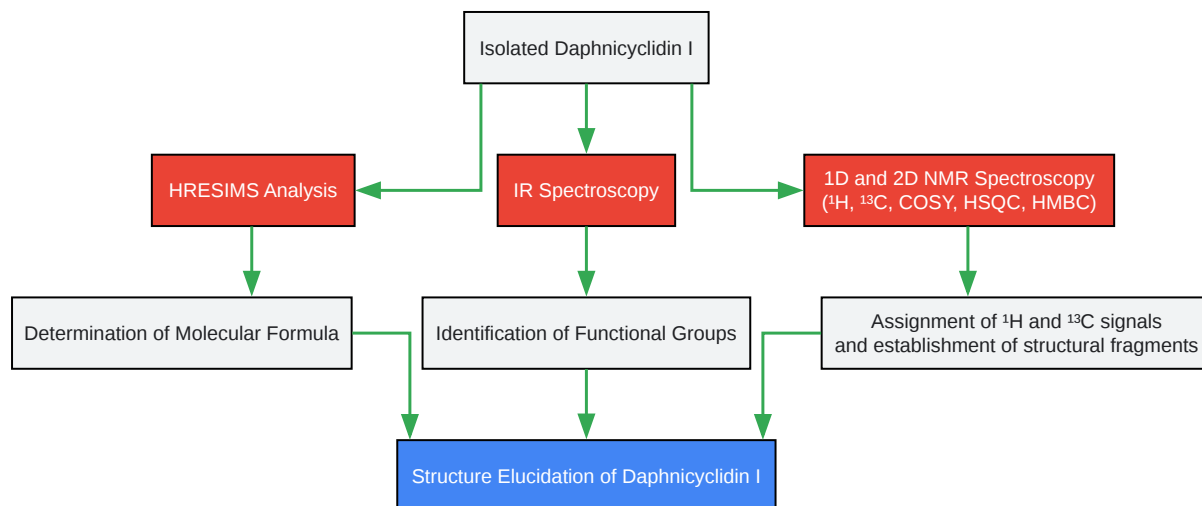
Experimental Protocols

The isolation and structural elucidation of **Daphnicyclidin I** involved a series of detailed experimental procedures.

Isolation of Daphnicyclidin I

The process of isolating **Daphnicyclidin I** from its natural source is outlined in the workflow diagram below.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Daphnicyclidin I: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15589914#spectroscopic-data-for-daphnicyclidin-i-nmr-ms-ir\]](https://www.benchchem.com/product/b15589914#spectroscopic-data-for-daphnicyclidin-i-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com